molecular formula C8H7N3O2 B3379812 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid CAS No. 175399-51-6

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B3379812
CAS No.: 175399-51-6
M. Wt: 177.16 g/mol
InChI Key: GAERHPYUMWFUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry research. Its molecular formula is C8H7N3O2 . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Scientific literature indicates that this specific compound and several of its derivatives have been synthesized and tested for suspected antituberculotic activity, highlighting its potential application in infectious disease research . The broader class of imidazo[4,5-b]pyridines is recognized for its structural resemblance to purines, which allows these compounds to interact with various cellular pathways and biological receptors . This makes them valuable scaffolds in multiple drug discovery domains, including oncology, with studies exploring their role as inhibitors of kinases like Aurora A, and in central nervous system disorders . As a versatile chemical building block, it can be used to create a diverse array of functional derivatives, such as esters, amides, hydrazides, and hydrazidehydrazones, for further biological evaluation and structure-activity relationship (SAR) studies . This product is strictly for research and development purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methylimidazo[4,5-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-5-3-2-4-9-6(5)10-7(11)8(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAERHPYUMWFUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175399-51-6
Record name 1-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced imidazopyridines, and various substituted derivatives that can be further functionalized for specific applications .

Scientific Research Applications

Synthetic Pathways

Several synthetic methods have been developed for producing 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid:

  • Direct C–H Arylation : This method allows for the efficient functionalization of the imidazo[4,5-b]pyridine scaffold, enabling the creation of various substituted derivatives .
  • Willgerodt-Kindler Reaction : This reaction has been utilized to synthesize various derivatives of this compound, including its methyl ester and amide forms .

These synthetic routes facilitate the exploration of the compound's biological activity by allowing modifications that can enhance efficacy or selectivity.

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits notable antituberculotic effects. Various derivatives have been synthesized and tested against Mycobacterium tuberculosis, showing promising results in combating drug-resistant strains . The emergence of resistant bacterial strains emphasizes the need for new antimicrobial agents, making this compound a valuable candidate in drug development.

Antitumor Activity

Imidazo[4,5-b]pyridine derivatives have demonstrated potential as kinase inhibitors , which are crucial in cancer therapy. Studies have shown that compounds within this class can inhibit critical proteins involved in cancer cell proliferation and survival pathways . For instance:

CompoundTarget KinaseIC50 (µM)
1CDK20.004
2Aurora B0.046

These findings suggest that this compound and its derivatives could serve as leads for developing new anticancer therapies.

Antiviral Activity

Emerging studies also highlight the potential of this compound as an HBV inhibitor . Modifications to the imidazo[4,5-b]pyridine scaffold have led to compounds that exhibit antiviral properties against hepatitis B virus (HBV), addressing a significant global health issue .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antitubercular Screening : A series of synthesized derivatives were evaluated for their antitubercular activity against multidrug-resistant strains of M. tuberculosis. The results indicated some compounds had significant inhibitory effects .
  • Kinase Inhibition : In a study focusing on kinase inhibitors for cancer treatment, derivatives of imidazo[4,5-b]pyridine were shown to effectively inhibit CDK2 and Aurora B kinases with low nanomolar IC50 values .
  • Antiviral Properties : Research on novel imidazopyridine derivatives revealed promising activity against HBV, suggesting modifications could optimize their efficacy .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid and its derivatives involves interaction with various molecular targets, including enzymes and receptors. For instance, some derivatives act as kinase inhibitors by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Implications :

  • Methyl Group : The 1-methyl group in the target compound sterically hinders certain reactions but improves metabolic stability compared to unmethylated analogues (e.g., 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid) .
  • Carboxylic Acid: The 2-carboxylic acid group differentiates it from carcinogenic imidazopyridines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which lack this moiety and instead bear mutagenic amine groups .

Physicochemical Properties

Limited data exist for the target compound, but derivatives provide insights:

  • Melting Points : Derivatives like 3-(2-chlorophenyl)-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid exhibit high melting points (240–242°C), suggesting strong intermolecular interactions .
  • Solubility : Carboxylic acid derivatives generally show improved aqueous solubility compared to ester or amide analogues, aiding bioavailability .

Biological Activity

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a fused imidazole and pyridine ring structure, which contributes to its unique pharmacological properties. The presence of a carboxylic acid functional group enhances its reactivity and potential interactions with biological systems.

  • Molecular Formula : C8H7N3O2
  • Molecular Weight : Approximately 163.15 g/mol
  • Structure : The compound consists of a methyl group at the 1-position and a carboxylic acid at the 2-position of the imidazo ring.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .
  • Antituberculotic Activity : Some derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
  • Cytotoxicity : The compound displays cytotoxic activity against cancer cell lines by selectively inhibiting key kinases involved in cell proliferation and survival . Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) with an IC50 value in the nanomolar range .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound derivatives against various pathogens. The following table summarizes some key findings:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BBacillus cereus16 µg/mL
Derivative CMRSA8 µg/mL
Derivative DVRE4 µg/mL

These findings indicate that modifications to the core structure can enhance antimicrobial potency.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were assessed using various cancer cell lines. The following table presents IC50 values for selected derivatives:

CompoundCell LineIC50 (µM)
Compound EMDA-MB-468 (Breast Cancer)0.082
Compound FSW-620 (Colon Cancer)0.046
Compound GA549 (Lung Cancer)0.004

These results demonstrate significant cytotoxicity, indicating potential for further development as anticancer agents.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antituberculotic Case Study : In a study involving animal models, derivatives of this compound demonstrated effective inhibition of Mycobacterium tuberculosis, suggesting a new avenue for tuberculosis treatment .
  • Cancer Treatment Case Study : A derivative was tested in combination with traditional chemotherapeutics, showing enhanced efficacy in inhibiting tumor growth compared to monotherapy. This suggests a synergistic effect that could improve treatment outcomes in cancer patients .

Q & A

Q. What are the standard synthetic methodologies for preparing 1-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions , starting with the formation of the imidazo[4,5-b]pyridine core. A common approach includes:

  • Cyclization : Reacting 2-aminopyridine derivatives with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions to form the fused heterocyclic ring .
  • Functionalization : Introducing the methyl group via electrophilic aromatic substitution (e.g., using methyl iodide) and the carboxylic acid group through subsequent oxidation or carboxylation reactions .
  • Optimization : Reaction parameters like temperature (70–120°C), solvent (e.g., ethanol or DMF), and catalyst (e.g., piperidine) are critical for yield (typically 40–70%) and purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Analytical techniques include:

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methyl at C2 and carboxylic acid at C7) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., m/z 191.06 for C8H7N3O2).
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .

Q. What solvents and storage conditions are recommended for this compound?

  • Solubility : Limited solubility in water; best dissolved in DMSO (10 mM stock solutions) with brief sonication .
  • Storage : Stock solutions stored at -20°C (stable for 1 month) or -80°C (stable for 6 months) to prevent degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in imidazo[4,5-b]pyridine core formation?

  • One-Pot Strategies : Combining cyclization and functionalization steps using green solvents (e.g., water) and catalysts (e.g., piperidine) reduces side reactions and improves yields (up to 85%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and enhances regioselectivity by precise temperature control .
  • Controlled Oxidation : Using mild oxidizing agents (e.g., KMnO4 in acidic media) minimizes over-oxidation of sensitive substituents .

Q. What computational tools are used to predict the compound’s reactivity and interactions?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic/nucleophilic sites and regioselectivity in substitution reactions .
  • Molecular Docking : Evaluates binding affinity to biological targets (e.g., enzymes) for structure-activity relationship (SAR) studies .

Q. How do structural modifications influence bioactivity?

  • SAR Studies : Replacing the methyl group with bulkier alkyl chains reduces metabolic stability, while substituting the carboxylic acid with esters enhances cell permeability .
  • Bioisosteres : Replacing the imidazole ring with triazole or pyrazole alters target selectivity (e.g., kinase inhibition vs. GPCR modulation) .

Q. How can contradictory bioactivity data from different studies be resolved?

  • Purity Analysis : Verify compound purity (>98% via HPLC) to exclude impurities as confounding factors .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo results .

Q. What strategies mitigate regiochemical challenges during electrophilic substitution?

  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butyloxycarbonyl) to steer substitution to desired positions .
  • Lewis Acid Catalysis : Use ZnCl2 or FeCl3 to stabilize transition states and improve regioselectivity (e.g., favoring C5 over C3 substitution) .

Q. How is the compound’s toxicity profile evaluated in preclinical studies?

  • In Vitro Assays : Ames test for mutagenicity, hERG inhibition screening for cardiotoxicity .
  • In Vivo Models : Acute toxicity (LD50) in rodents and histopathological analysis of liver/kidney tissues .

Methodological Resources

  • Synthetic Protocols : Multi-component reactions , cyclization strategies , and purification techniques (recrystallization vs. column chromatography) .
  • Analytical Workflows : NMR spectral interpretation guidelines , MS fragmentation patterns .
  • Computational Tools : Gaussian for DFT, AutoDock for molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.